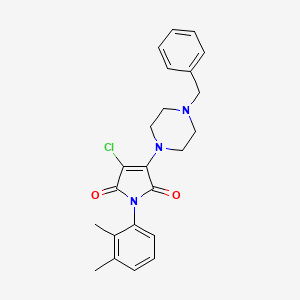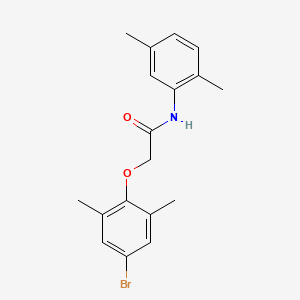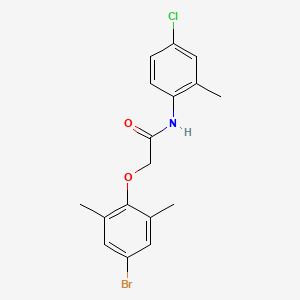
1-(3-((6-iodoquinazolin-4-yl)amino)phenyl)ethanone
Overview
Description
1-(3-((6-iodoquinazolin-4-yl)amino)phenyl)ethanone is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(3-((6-iodoquinazolin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Amination: The amino group is introduced at the 4-position of the quinazoline ring through nucleophilic substitution reactions.
Coupling with Phenyl Ethanone: The final step involves coupling the 6-iodoquinazoline derivative with 3-aminophenyl ethanone under suitable reaction conditions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-((6-iodoquinazolin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The iodine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form various biaryl derivatives
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Quinazoline derivatives, including this compound, have shown promise in the treatment of cancer, bacterial infections, and inflammatory diseases
Mechanism of Action
The mechanism of action of 1-(3-((6-iodoquinazolin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases or enzymes by binding to their active sites. This binding can disrupt the normal function of these proteins, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
1-(3-((6-iodoquinazolin-4-yl)amino)phenyl)ethanone can be compared with other quinazoline derivatives, such as:
Erlotinib: A well-known quinazoline derivative used in the treatment of non-small cell lung cancer.
Gefitinib: Another quinazoline-based drug used for cancer therapy.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-[3-[(6-iodoquinazolin-4-yl)amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12IN3O/c1-10(21)11-3-2-4-13(7-11)20-16-14-8-12(17)5-6-15(14)18-9-19-16/h2-9H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPVTKLNGBSMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(benzyloxy)phenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide](/img/structure/B3477213.png)
![N-(4-acetylphenyl)-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B3477214.png)
![3-[4-(benzyloxy)phenyl]-N-(2-methoxy-5-nitrophenyl)acrylamide](/img/structure/B3477221.png)
![4-({3-[4-(benzyloxy)phenyl]acryloyl}amino)benzamide](/img/structure/B3477234.png)
![3-[4-(benzyloxy)phenyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B3477236.png)
![3-[4-(benzyloxy)phenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B3477251.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-nitrobenzoate](/img/structure/B3477258.png)

![methyl 4-{[(4-bromo-2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B3477270.png)

![2-{[(4-bromo-2,6-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B3477283.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-bromo-2,6-dimethylphenoxy)acetamide](/img/structure/B3477291.png)
![Methyl 4-[(6-iodoquinazolin-4-yl)amino]benzoate](/img/structure/B3477298.png)
